molecular formula C42H55N13O15S3 B12784590 2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol CAS No. 93804-40-1

2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol

Cat. No.: B12784590
CAS No.: 93804-40-1
M. Wt: 1078.2 g/mol
InChI Key: LTVXZOXKLCZXCZ-TYYBGVCCSA-N
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Description

2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acids, triazines, and morpholine rings. It is often used in research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds that contain the triazine and morpholine rings. The process often includes:

    Step 1: Formation of the triazine core through a nucleophilic substitution reaction.

    Step 2: Introduction of the morpholine ring via a condensation reaction.

    Step 3: Sulfonation of the aromatic rings to introduce sulfonic acid groups.

    Step 4: Coupling reactions to link the various intermediate compounds together.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can occur at the triazine rings, leading to the formation of different derivatives.

    Substitution: The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products: The major products formed from these reactions include various derivatives of the original compound, which may have altered functional groups or additional substituents.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a fluorescent marker due to its unique optical properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility in aqueous environments, while the triazine and morpholine rings allow it to interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the desired effects in different applications.

Comparison with Similar Compounds

  • 2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid
  • 2-(2-hydroxyethylamino)ethanol

Comparison: Compared to other similar compounds, this compound stands out due to its multiple functional groups, which provide a higher degree of reactivity and versatility in various applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable tool in both research and industrial settings.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

93804-40-1

Molecular Formula

C42H55N13O15S3

Molecular Weight

1078.2 g/mol

IUPAC Name

2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C38H44N12O13S3.C4H11NO2/c51-17-11-48(12-18-52)37-45-35(46-38(47-37)50-15-21-63-22-16-50)41-29-6-4-26(32(24-29)66(59,60)61)2-1-25-3-5-28(23-31(25)65(56,57)58)40-34-42-33(43-36(44-34)49-13-19-62-20-14-49)39-27-7-9-30(10-8-27)64(53,54)55;6-3-1-5-2-4-7/h1-10,23-24,51-52H,11-22H2,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,41,45,46,47)(H2,39,40,42,43,44);5-7H,1-4H2/b2-1+;

InChI Key

LTVXZOXKLCZXCZ-TYYBGVCCSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)N6CCOCC6)S(=O)(=O)O)S(=O)(=O)O)NC7=CC=C(C=C7)S(=O)(=O)O.C(CO)NCCO

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)N6CCOCC6)S(=O)(=O)O)S(=O)(=O)O)NC7=CC=C(C=C7)S(=O)(=O)O.C(CO)NCCO

Origin of Product

United States

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